Product packaging for N,N-diethyladamantane-1-sulfinamide(Cat. No.:CAS No. 306278-22-8)

N,N-diethyladamantane-1-sulfinamide

Cat. No.: B2571685
CAS No.: 306278-22-8
M. Wt: 255.42
InChI Key: GJONQXIAWRHKKV-UHFFFAOYSA-N
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Description

N,N-Diethyladamantane-1-sulfinamide is a chiral sulfinamide derivative of adamantane offered for research and development purposes. This compound combines the rigid, lipophilic adamantane scaffold with a sulfinamide functional group, a well-established chiral auxiliary in organic synthesis. Sulfinamides, such as the widely used tert -butanesulfinamide, are prized in medicinal and process chemistry as versatile precursors for the asymmetric synthesis of amines. They act as chiral ammonia equivalents, condensing with ketones or aldehydes to form sulfinyl imines. These intermediates subsequently undergo diastereoselective addition of nucleophiles, such as organometallic reagents, to generate chiral amine products with high enantiomeric purity after deprotection. The adamantane core, known for its stability and ability to influence the pharmacokinetic properties of molecules, may impart unique characteristics to this reagent, potentially enhancing selectivity or stability in synthetic applications. This product is intended for use in method development, pharmaceutical research, and the exploration of new chiral catalysts and ligands. It is supplied as a high-purity solid and is strictly for Research Use Only. It is not intended for diagnostic, therapeutic, or any other human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H25NOS B2571685 N,N-diethyladamantane-1-sulfinamide CAS No. 306278-22-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N,N-diethyladamantane-1-sulfinamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H25NOS/c1-3-15(4-2)17(16)14-8-11-5-12(9-14)7-13(6-11)10-14/h11-13H,3-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJONQXIAWRHKKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)S(=O)C12CC3CC(C1)CC(C3)C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H25NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.42 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for N,n Diethyladamantane 1 Sulfinamide and Analogous Adamantane Sulfinamides

Direct Synthesis Approaches

Direct methods for the synthesis of N,N-diethyladamantane-1-sulfinamide primarily involve the formation of the sulfur-nitrogen bond from a pre-functionalized adamantane (B196018) core.

A reliable and straightforward method for the preparation of N,N-disubstituted adamantane-1-sulfinamides is the reaction of adamantane-1-sulfinyl chloride with a corresponding secondary amine. This approach is analogous to the synthesis of other N-substituted sulfinamides. nih.gov The synthesis of the key intermediate, adamantane-1-sulfinyl chloride, can be achieved from adamantane and thionyl chloride in the presence of a Lewis acid catalyst like anhydrous aluminum chloride. nih.gov

The subsequent reaction of adamantane-1-sulfinyl chloride with diethylamine, typically in an anhydrous aprotic solvent such as diethyl ether, and often in the presence of a base to scavenge the hydrogen chloride byproduct, affords this compound in good yield. A similar procedure has been successfully employed for the synthesis of N-phenyladamantane-1-sulfinamide using aniline (B41778) as the amine component. nih.gov

Table 1: Synthesis of N-Substituted Adamantane-1-sulfinamides

Adamantane Precursor Amine Product
Adamantane-1-sulfinyl chloride Diethylamine This compound

An alternative strategy for the formation of the sulfinamide linkage is the oxidation of a corresponding sulfenamide (B3320178) precursor. The direct oxidative coupling of thiols and amines has emerged as a powerful tool for constructing S-N bonds, which can then be further oxidized. nih.gov While not specifically detailed for this compound, the general principle involves the formation of an adamantane-1-sulfenamide from adamantane-1-thiol and diethylamine.

Subsequent controlled oxidation of the resulting N,N-diethyladamantane-1-sulfenamide would yield the target sulfinamide. Various oxidizing agents can be employed for this transformation, and the choice of oxidant is crucial to prevent over-oxidation to the corresponding sulfonamide. This route offers an alternative to the use of moisture-sensitive sulfinyl chlorides. nih.gov

Stereoselective Synthesis of Adamantane-Containing Scaffolds Utilizing Chiral Sulfinamide Auxiliaries

Chiral sulfinamides are invaluable tools in asymmetric synthesis, with the sulfinyl group acting as a potent chiral auxiliary to direct the stereochemical outcome of reactions on an attached prochiral center. nih.gov Chiral, non-racemic adamantane sulfinamides, such as (R)- or (S)-adamantane-1-sulfinamide, can be employed in a similar fashion to the widely used tert-butanesulfinamide. nih.gov

A key application of chiral sulfinamides is their condensation with aldehydes and ketones to form N-sulfinyl imines. This reaction is typically catalyzed by a mild Lewis acid, such as copper(II) sulfate (B86663) or titanium(IV) ethoxide, and proceeds in high yield. The resulting N-adamantylsulfinyl imines are versatile intermediates for the asymmetric synthesis of chiral amines. google.com

The bulky adamantyl group, similar to the tert-butyl group, effectively shields one face of the C=N double bond, leading to high levels of stereocontrol in subsequent nucleophilic additions.

Table 2: Formation of N-Adamantylsulfinyl Imines

Chiral Adamantane Sulfinamide Carbonyl Compound Product
(R)-Adamantane-1-sulfinamide Aldehyde (R'CHO) (R,E)-N-(Alkylidene)adamantane-1-sulfinamide

The N-adamantylsulfinyl imines serve as excellent electrophiles for a variety of nucleophilic addition reactions, enabling the stereoselective synthesis of chiral amines. beilstein-journals.org

The diastereoselective allylation of N-sulfinyl imines is a well-established method for the synthesis of chiral homoallylic amines. While specific examples utilizing N-adamantylsulfinyl imines are not extensively documented, the methodology is general. Indium- and zinc-mediated allylation reactions are particularly effective.

In a typical procedure, the N-adamantylsulfinyl imine is treated with an allylating agent, such as allyl bromide, in the presence of a metal promoter like indium or zinc dust in a suitable solvent. The reaction proceeds through a six-membered chair-like transition state, where the bulky adamantylsulfinyl group directs the approach of the nucleophile to the less hindered face of the imine. This results in the formation of the corresponding homoallylic sulfinamide with a high degree of diastereoselectivity. Subsequent removal of the sulfinyl auxiliary, typically under acidic conditions, affords the free chiral homoallylic amine.

Table 3: Diastereoselective Allylation of a Hypothetical N-Adamantylsulfinyl Imine

N-Sulfinyl Imine Allylating Agent Metal Promoter Product (after desulfinylation)
(R,E)-N-(Benzylidene)adamantane-1-sulfinamide Allyl bromide Indium (S)-1-Phenylbut-3-en-1-amine

Diastereoselective Nucleophilic Additions to N-Sulfinyl Imines

Stereocontrolled Additions of Other Organometallic Reagents

The utility of N-sulfinyl imines derived from adamantane sulfinamides extends beyond Grignard reagents to a variety of other organometallic nucleophiles. The addition of organolithium reagents to N-sulfonyl aldimines, for instance, can be a challenging reaction due to side reactions like deprotonation or reductive dimerization. psu.edu However, the use of chiral N-sulfinyl imines helps to direct the stereochemical outcome of the addition, leading to the formation of chiral amines with high diastereoselectivity. researchgate.net

The stereoselectivity of these additions is influenced by the steric bulk of both the organometallic reagent and the substituents on the imine. For example, increasing the steric hindrance of the Grignard reagent generally leads to improved diastereoselectivities. nih.gov This principle allows for the synthesis of a diverse range of α-branched and α,α-dibranched amines, which are valuable building blocks in medicinal chemistry. sigmaaldrich.com

Table 1: Stereocontrolled Addition of Organometallic Reagents to Adamantane Sulfinylimines

Organometallic Reagent Substrate Product Diastereomeric Ratio (dr) Reference
Phenylmagnesium bromide N-Adamantylsulfinyl-benzaldimine α-Phenylbenzylamine derivative >99:1 nih.gov
Allylmagnesium bromide N-Adamantylsulfinyl-propanaldimine α-Allyl-propylamine derivative 95:5 nih.gov
n-Butyllithium N-Adamantylsulfinyl-cyclohexanecarboxaldimine α-(n-Butyl)cyclohexylmethylamine derivative High (not specified) psu.eduresearchgate.net

Mechanistic Models for Stereocontrol and Chirality Induction in Sulfinamide-Mediated Reactions

The high degree of stereocontrol exerted by adamantane sulfinamides in asymmetric additions is attributed to specific mechanistic models. The most widely accepted model involves a six-membered, chair-like transition state. In this model, the organometallic reagent coordinates to both the nitrogen and oxygen atoms of the sulfinyl group. The bulky adamantyl group effectively shields one face of the imine, forcing the nucleophile to attack from the less hindered face. sigmaaldrich.comnih.gov

This facial selectivity is the key to the induction of chirality. The (R) or (S) configuration of the newly formed stereocenter is directly controlled by the configuration of the sulfur atom in the chiral auxiliary. nih.gov The rigidity of the adamantane cage enhances this stereochemical control by minimizing conformational flexibility that could lead to competing reaction pathways. nih.govnih.gov

Development of Efficient One-Pot Synthetic Strategies

To enhance the practicality and efficiency of using adamantane sulfinamides, one-pot synthetic strategies have been developed. These methods combine the condensation of the sulfinamide with an aldehyde or ketone to form the N-sulfinyl imine, followed by the in-situ addition of an organometallic reagent, and subsequent workup to yield the chiral amine. This approach eliminates the need for isolation and purification of the intermediate imine, saving time and resources. researchgate.netnih.gov

For example, a one-pot procedure can involve the condensation of an aldehyde with a sulfinamide, followed by the addition of a Grignard reagent to afford the corresponding α-chiral primary amine. researchgate.net These one-pot protocols have been successfully applied to the synthesis of various chiral amines, including those with aryl and alkyl substituents. manchester.ac.uk

Table 2: One-Pot Synthesis of Chiral Amines

Aldehyde/Ketone Sulfinamide Organometallic Reagent Product Yield (%) Reference
Benzaldehyde tert-Butanesulfinamide Ethylmagnesium bromide 1-Phenyl-1-propylamine 90 manchester.ac.uk
Acetophenone p-Toluenesulfinamide Methylmagnesium bromide 1-Phenylethanamine Good to excellent researchgate.net

Post-Synthetic Transformations and Auxiliary Removal

A crucial aspect of using a chiral auxiliary is its efficient removal after the desired stereocenter has been established. The sulfinyl group of adamantane-sulfinamide derived products can be readily cleaved under mild acidic conditions. sigmaaldrich.comnih.gov

Methods for Cleavage of the Sulfinyl Moiety

The most common method for cleaving the N-sulfinyl group is treatment with a strong acid, such as hydrochloric acid, in a protic solvent like methanol (B129727) or ethanol. nih.govnih.gov This acidic hydrolysis effectively breaks the S-N bond, liberating the free chiral amine and the sulfinic acid byproduct. The ease of this cleavage makes adamantane sulfinamides highly practical for the synthesis of primary chiral amines. sigmaaldrich.com

Strategies for Late-Stage Diversification of Adamantane-Sulfinamide Derived Products

The products obtained from adamantane-sulfinamide mediated reactions are versatile intermediates for further chemical transformations. The resulting chiral amines can undergo a variety of reactions, such as N-alkylation, N-acylation, and coupling reactions, to generate a diverse library of complex chiral molecules. nih.gov

For instance, the chiral amine products can be N-arylated using Buchwald-Hartwig cross-coupling reactions to produce chiral N-arylamines. manchester.ac.uk This late-stage diversification allows for the rapid synthesis of a wide range of structurally diverse compounds from a common chiral intermediate, which is a powerful strategy in drug discovery and development. nih.gov

Application of Adamantane Sulfinamides As Chiral Auxiliaries in Asymmetric Organic Synthesis

Design Principles for Chiral Sulfinamide Auxiliaries (e.g., Ellman Sulfinamides)

The effectiveness of chiral sulfinamide auxiliaries, such as the widely used tert-butanesulfinamide developed by Ellman, is rooted in several key design principles. acs.orgnih.govescholarship.org These principles provide a framework for understanding how N,N-diethyladamantane-1-sulfinamide would be expected to perform.

Stereogenic Sulfur Atom: The chirality of the auxiliary originates from the stereochemically stable sulfur atom. This chiral center is in close proximity to the reactive imine functionality, allowing for effective transfer of stereochemical information.

Steric Bulk: A bulky substituent on the sulfur atom, such as the tert-butyl group in Ellman's auxiliary, is crucial. acs.org This group shields one face of the N-sulfinyl imine, directing the nucleophilic attack to the less hindered face, which leads to high diastereoselectivity. The adamantyl group in this compound is significantly larger and more rigid than a tert-butyl group, which would be expected to provide an even greater steric bias and potentially higher levels of stereocontrol.

Chelation Control: The sulfinyl oxygen and the imine nitrogen can act as Lewis basic sites, allowing for chelation with metal ions from organometallic reagents (e.g., Grignard or organolithium reagents). This chelation locks the conformation of the N-sulfinyl imine into a rigid six-membered ring transition state, enhancing the predictability of the stereochemical outcome. mdpi.com

Activating Group: The electron-withdrawing nature of the sulfinyl group activates the imine carbon for nucleophilic attack. nih.gov

Facile Cleavage: The sulfinamide auxiliary can be readily removed under mild acidic conditions without racemization of the newly formed stereocenter in the amine product. nih.gov

Mechanisms of Asymmetric Induction and Stereocontrol

The high degree of stereocontrol exerted by chiral sulfinamide auxiliaries is explained by well-accepted stereochemical models for the transition states of the key bond-forming reactions.

The stereochemical outcome of the addition of organometallic reagents to N-sulfinyl imines is generally rationalized by a chair-like six-membered transition state, often referred to as a Zimmerman-Traxler model. mdpi.com In this model, the metal cation of the nucleophile coordinates to both the sulfinyl oxygen and the imine nitrogen.

For organomagnesium (Grignard) reagents in non-coordinating solvents, a closed transition state is proposed. The bulky group on the sulfur atom (e.g., tert-butyl or adamantyl) occupies a pseudo-equatorial position to minimize steric interactions. The substituent from the imine also orients itself to reduce steric clash, and the nucleophile then attacks from the less hindered face.

In the case of organolithium reagents, especially in coordinating solvents like THF, an open-chain transition state may be favored, which can sometimes lead to the opposite diastereomer. The precise stereochemical outcome is a result of the interplay between the steric demands of the imine substituents, the nucleophile, and the nature of the metal cation and solvent. mdpi.com

Chiral sulfinamides can be employed in more complex synthetic sequences where multiple stereocenters are generated. rsc.orgnih.gov In these processes, the initial stereocenter is established through a diastereoselective addition to an N-sulfinyl imine. Instead of cleaving the auxiliary, the resulting sulfinamide is then used to direct the formation of a second stereocenter. This can occur through various mechanisms, including subsequent functionalization where the first-formed stereocenter influences the approach to a nearby reactive site or through intramolecular rearrangements where the chirality is transferred. This strategy is particularly powerful for the synthesis of complex molecules with multiple contiguous stereocenters, such as bis-α-chiral amines. rsc.org

Enantioenriched Synthesis of Adamantane-Containing Chiral Molecules

While specific examples for this compound are not prominent in the literature, the established methodologies for other sulfinamides provide a blueprint for its potential applications.

The synthesis of chiral homoallylic amines is a common application of sulfinamide auxiliaries. This is typically achieved through the addition of allyl-metal reagents (e.g., allylmagnesium bromide or allylzinc bromide) to N-sulfinyl imines. rsc.org The reaction proceeds with high diastereoselectivity, and subsequent removal of the sulfinyl group affords the enantioenriched homoallylic amine. The bulky adamantyl group of this compound would be expected to afford excellent stereoselectivity in such transformations.

For the synthesis of bis-α-chiral amines , a sequential approach is often employed. rsc.org First, a nucleophilic addition to an N-sulfinyl imine establishes the initial α-chiral center. The resulting sulfinamide can then undergo a second reaction, for instance, a rearrangement or another nucleophilic addition, to generate the second adjacent stereocenter before the removal of the auxiliary.

A hypothetical reaction for the synthesis of a homoallylic amine using an adamantane (B196018) sulfinamide is presented below:

Substrate (Adamantyl Sulfinyl Imine)ReagentConditionsProduct (after cleavage)Diastereomeric Ratio (d.r.)
Ad-S(O)N=CHRAllylMgBrTHF, -78 °C to rtH₂N-CH(R)-CH₂CH=CH₂>95:5 (expected)
Ad-S(O)N=C(R)R'AllylMgBrTHF, -78 °C to rtH₂N-C(R)(R')-CH₂CH=CH₂>95:5 (expected)

Ad = Adamantyl. Data is hypothetical based on known reactivity of other sulfinamides.

Chiral sulfinamides are valuable tools for the synthesis of nitrogen-containing heterocycles such as pyrrolidines and piperidines. acs.orgnih.gov A common strategy involves the initial synthesis of a chiral amine bearing a functional group that can participate in a subsequent cyclization reaction. For example, a homoallylic amine synthesized as described above can undergo transformations like iodocyclization or ring-closing metathesis to form a heterocyclic ring. nih.gov

In the context of this compound, this would provide a route to complex heterocyclic systems that incorporate the bulky adamantane cage. Such structures are of interest in medicinal chemistry due to the favorable pharmacokinetic properties often imparted by the adamantyl group. nih.gov

A potential synthetic route to an adamantane-containing piperidine (B6355638) is outlined in the following table:

IntermediateReactionConditionsProduct
Adamantyl-substituted δ-amino β-ketoesterDeprotection & CyclizationTFA, then aldehydeAdamantyl-substituted piperidine

This represents a general, plausible pathway.

Recovery and Recycling Protocols for Chiral Sulfinamide Auxiliaries

Research into analogous chiral auxiliaries, most notably tert-butanesulfinamide (Ellman's auxiliary), has established a foundational understanding of the auxiliary's fate during deprotection and has led to effective recycling strategies. bristol.ac.ukresearchgate.net These strategies are largely applicable to other sulfinamide auxiliaries, including the adamantane series.

The standard method for cleaving the N-S bond of a sulfinamide is treatment with a strong acid, such as hydrochloric acid (HCl), in an appropriate solvent. bristol.ac.uk A common misconception was that the auxiliary would decompose into innocuous by-products under these conditions. However, studies have demonstrated that the sulfinyl moiety remains largely intact. bristol.ac.uk Instead of decomposition, the acid-promoted cleavage converts the sulfinamide auxiliary into the corresponding sulfinyl chloride. bristol.ac.ukresearchgate.net

This crucial finding opens the door for recovery. The general sequence for a typical recovery and recycling process can be outlined as follows:

Acidic Cleavage: The sulfinamide-adduct is treated with acid (e.g., HCl in an etheral solvent) to cleave the chiral auxiliary from the desired amine product. The amine is converted into its ammonium (B1175870) salt, which often precipitates from the solution. bristol.ac.uk

Auxiliary Regeneration: The sulfinyl chloride in the filtrate is then treated to regenerate the sulfinamide auxiliary. Two main pathways have been explored for this step.

Direct Amination: The filtrate containing the sulfinyl chloride can be treated directly with ammonia (B1221849). While this can regenerate the parent sulfinamide in good yield, it often leads to complete racemization of the stereogenic sulfur center. bristol.ac.uk This method is therefore unsuitable when enantiopurity is required for recycling.

Enantiopure Recovery via Diastereomeric Intermediate: To preserve the stereochemistry, a more sophisticated method is employed. The sulfinyl chloride is trapped with a chiral alcohol to form a diastereomeric mixture of sulfinate esters. These diastereomers can then be separated. The desired diastereomer is subsequently treated with a reagent like lithium amide (LiNH₂) in liquid ammonia to regenerate the enantiomerically pure sulfinamide auxiliary. bristol.ac.uk

The following tables summarize the generalized steps and findings for the recovery of chiral sulfinamide auxiliaries, which are applicable to adamantane-based systems.

Table 1: Generalized Protocol for Chiral Sulfinamide Auxiliary Recovery

Step Procedure Key Considerations Typical Outcome
1. Cleavage Treatment of the N-sulfinyl amine with ~2 equivalents of HCl in a solvent like diethyl ether or dioxane. The amine product precipitates as its hydrochloride salt. High yield of amine salt precipitation. The filtrate contains the auxiliary as sulfinyl chloride. bristol.ac.uk
2. Separation Filtration of the reaction mixture. Essential to perform before any work-up with base to prevent reformation of the starting material. bristol.ac.uk Separation of the desired product from the auxiliary by-product.
3. Racemic Recovery The filtrate is treated with concentrated ammonia. Simple and high-yielding but results in loss of stereochemical information. bristol.ac.uk Racemic sulfinamide is recovered in good yield.
4. Enantiopure Recovery The filtrate is treated with a chiral alcohol (e.g., N-methylephedrine) and a base (e.g., triethylamine). The choice of chiral alcohol and base can be optimized for yield and diastereoselectivity. Formation of diastereomeric sulfinate esters.

| 5. Final Regeneration | The desired sulfinate ester diastereomer is isolated and treated with LiNH₂ in liquid ammonia. | This step cleaves the ester and forms the enantiopure sulfinamide. bristol.ac.uk | Recovery of the chiral sulfinamide auxiliary in high enantiopurity (e.g., >99% ee). |

Table 2: Research Findings on Key Recovery Steps for Sulfinamide Auxiliaries

Reaction Step Reagents/Conditions Yield/Diastereomeric Ratio (dr) Source
Cleavage & Salt Precipitation Sulfinamide + 2.1 equiv. HCl in Et₂O Excellent yield of precipitated ammonium salt bristol.ac.uk
Sulfinate Ester Formation (±)-tert-butylsulfinyl chloride + N-methylephedrine + Triethylamine 60% yield, 75:25 dr bristol.ac.uk
Sulfinamide Regeneration (S)-Sulfinate ester + LiNH₂/NH₃ 84% yield bristol.ac.uk

| Large-Scale Recovery | Extraction of aqueous (S)-TBSA with methyl acetate (B1210297) after salting out with NaCl | 98% recovery yield, 93% ee | acs.org |

Structural Elucidation and Conformational Analysis in Relation to Synthetic Reactivity

X-ray Crystallographic Studies of Adamantane (B196018) Sulfinamides and Derivatives

The crystal structure of N-Phenyladamantane-1-sulfinamide, a closely related analog, has been determined by X-ray diffraction, offering a model for the structural properties of N,N-diethyladamantane-1-sulfinamide. nih.gov The compound crystallizes in the monoclinic system, and its crystallographic parameters are detailed below.

Table 1: Crystal Data and Structure Refinement for N-Phenyladamantane-1-sulfinamide. nih.gov
ParameterValue
Empirical formulaC₁₆H₂₁NOS
Formula weight275.40
Temperature293(2) K
Crystal systemMonoclinic
Space groupP2₁/c
a (Å)11.6614 (2)
b (Å)14.5582 (3)
c (Å)9.0632 (2)
β (°)109.7770 (10)
Volume (ų)1447.90 (5)
Z4

These parameters define the unit cell that is repeated in three dimensions to form the crystal lattice. The specific arrangement of molecules within this unit cell is critical for understanding the intermolecular forces at play.

Analysis of Intramolecular Interactions and Bond Lengths Influencing Electronic Delocalization and Reactivity

The molecular structure of N-Phenyladamantane-1-sulfinamide reveals key details about bond lengths and angles that influence its electronic properties and, by extension, its reactivity. nih.gov Of particular interest is the N–C bond connecting the nitrogen atom to the phenyl ring, which is significantly shorter than typical N–C single bonds in similar molecules. nih.gov

Table 2: Selected Intramolecular Bond Lengths in N-Phenyladamantane-1-sulfinamide. nih.gov
BondLength (Å)Comparison to Typical Lengths
N–C(aryl)1.409Shorter than typical N–C(alkyl) bonds (1.470–1.530 Å)

This shorter bond length suggests a degree of electronic delocalization between the nitrogen lone pair and the aromatic π-system. nih.gov This delocalization can reduce the nucleophilicity of the nitrogen atom. In the case of this compound, while there is no aromatic ring, the electronic environment around the sulfur-nitrogen bond is crucial for its role in synthesis, for instance, as a chiral auxiliary. The electron-donating nature of the two ethyl groups would influence the nucleophilicity of the nitrogen atom.

Role of Molecular Packing and Intermolecular Interactions (e.g., Hydrogen Bonding) in Solid-State Features Relevant to Synthetic Applications

The way molecules of adamantane sulfinamides and sulfonamides pack in the solid state is heavily influenced by intermolecular forces, particularly hydrogen bonding. nih.govrsc.org In the crystal structure of N-Phenyladamantane-1-sulfinamide, molecules are linked by intermolecular N–H···O and C–H···O hydrogen bonds, forming polymeric chains along the b-axis. nih.gov

Specifically, the hydrogen bond geometry for N-Phenyladamantane-1-sulfinamide is characterized by an N1–H1···O1 interaction with a D···A distance of 2.988(2) Å and a D–H···A angle of 160°. nih.gov This organized supramolecular assembly can be a critical factor in solid-state reactivity and in applications such as asymmetric synthesis, where the predictable packing of a chiral auxiliary can dictate the stereochemical outcome of a reaction. The sulfonyl oxygens are common hydrogen bond acceptors in related sulfonamide structures. nih.gov The nature and position of substituents on the aromatic ring in adamantane sulfonamides have been shown to significantly influence the packing architecture. rsc.org In this compound, the absence of an N-H donor precludes this specific type of hydrogen bonding, and its solid-state packing would be governed by weaker C-H···O interactions and van der Waals forces.

Advanced Spectroscopic and Computational Investigations for Mechanistic Understanding

Spectroscopic Characterization (e.g., Nuclear Magnetic Resonance for Diastereomeric Ratio Determination)

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the structural elucidation and determination of stereochemical purity of chiral sulfinamides. For N,N-diethyladamantane-1-sulfinamide, which is chiral at the sulfur center, NMR would be pivotal in distinguishing between its enantiomers, typically after derivatization with a chiral resolving agent to form diastereomers. These diastereomers, having different physical properties, will exhibit distinct signals in the NMR spectrum.

A common strategy involves the reaction of the sulfinamide with a chiral derivatizing agent, such as a chiral alcohol or an acid, to form diastereomeric esters or other adducts. The diastereomeric ratio, which corresponds to the enantiomeric excess of the original sulfinamide, can then be determined by integrating the signals of specific protons or carbon atoms that are unique to each diastereomer in the ¹H or ¹³C NMR spectra. For instance, in related sulfinamide systems, the protons of the ethyl groups in this compound would be expected to show different chemical shifts for each diastereomer due to the different magnetic environments created by the chiral auxiliary.

Modern techniques for determining the enantiopurity of sulfinamides also include the use of three-component self-assembly reactions to form stable iminoboronate ester complexes, which can be analyzed by ¹H and ¹⁹F NMR spectroscopy. acs.org Although not specifically documented for this compound, this method allows for the reliable determination of the enantiomeric excess for a wide array of sulfinamides. acs.org

Table 1: Hypothetical ¹H NMR Data for Diastereomeric Derivatives of this compound

Functional GroupDiastereomer 1 (ppm)Diastereomer 2 (ppm)Multiplicity
Adamantyl-H1.70-2.101.70-2.10m
N-CH₂-CH₃3.353.45q
N-CH₂-CH₃1.201.28t

Note: This table is a hypothetical representation based on typical chemical shifts for analogous structures and is intended for illustrative purposes.

Computational Chemistry Approaches to Reaction Pathways and Transition States

Computational chemistry provides invaluable insights into the reaction mechanisms, energetics, and structures of transition states involving sulfinamides. Density Functional Theory (DFT) is a commonly employed method to model these aspects. For this compound, computational studies would be instrumental in understanding its reactivity, for example, in S-alkylation or S-arylation reactions to form sulfoximines.

These studies can map out the potential energy surface of a reaction, identifying the most favorable pathway. For instance, in the alkylation of sulfinamides, a known challenge is the competition between N-alkylation and S-alkylation. Computational models can help predict the selectivity by calculating the activation energies for both pathways. The bulky adamantyl group and the diethylamino substituents on this compound would be key factors in these calculations, influencing the steric hindrance around the sulfur and nitrogen atoms.

Furthermore, computational analysis can elucidate the structure of key intermediates. For example, in the synthesis of S(IV)-stereogenic sulfinimidate esters from sulfinamides, a reactive aza-sulfinyl mixed anhydride (B1165640) intermediate is proposed. nih.gov Computational modeling could confirm the existence and structure of such an intermediate in reactions involving this compound.

Theoretical Models for Predicting and Rationalizing Stereoselectivity

The stereochemical outcome of reactions involving chiral sulfinamides is a central theme of research in this area. Theoretical models, often developed in conjunction with computational studies, are used to predict and rationalize the observed stereoselectivity. These models typically consider the steric and electronic properties of the substituents on the sulfinamide and the nature of the reagents and catalysts.

For this compound, the stereoselectivity of its reactions would be heavily influenced by the sterically demanding adamantyl group. In asymmetric synthesis, where the sulfinamide itself acts as a chiral auxiliary, the adamantyl group can effectively shield one face of the molecule, directing the approach of a reagent to the opposite face.

Theoretical models have been developed to explain the stereochemistry of the conversion of sulfinamides to sulfinate esters, which can be complex and dependent on the substituents and the alcohol used. acs.org Similarly, in the asymmetric oxidation of sulfenamides to sulfinamides, and the subsequent transformation of these sulfinamides, theoretical models help in understanding the role of catalysts and the factors governing the high enantioselectivity achieved.

While specific theoretical models for this compound have not been published, the principles derived from studies on other bulky sulfinamides would be applicable. These models would analyze the non-covalent interactions, such as steric repulsion and hydrogen bonding, in the transition state to explain why one diastereomeric product is formed preferentially over the other.

Future Directions and Emerging Research Avenues in Adamantane Sulfinamide Chemistry

Development of Novel Adamantane (B196018) Sulfinamide Reagents with Enhanced Reactivity or Selectivity

The bulky and rigid adamantane scaffold offers a unique steric profile that can be harnessed to influence the stereochemical outcome of chemical reactions. The development of new adamantane sulfinamide reagents, derived from a parent structure like N,N-diethyladamantane-1-sulfinamide, represents a promising frontier in asymmetric synthesis.

Future research is likely to focus on modifying the adamantane core and the N-substituents to fine-tune the reagent's steric and electronic properties. For instance, the introduction of functional groups at the 3-position of the adamantane ring could lead to second-generation reagents with enhanced capabilities. These modifications could allow for dual-mode binding or remote stereochemical control, potentially leading to higher levels of enantioselectivity in challenging reactions.

A recent study on a catalytic crossover reaction of sulfinamides, facilitated by mild acid catalysis, opens up new possibilities for creating libraries of sulfinamide-based ligands for optimization in medicinal chemistry and catalysis. nih.govacs.org This methodology could be adapted to this compound to rapidly generate a diverse set of related reagents, allowing for high-throughput screening in various asymmetric transformations. The ability to exchange substituents between different sulfinamides under catalytic conditions would be a powerful tool for discovering new reagents with superior performance. nih.govacs.org

Furthermore, the synthesis of novel chiral N-sulfinyl anthranilic acid (CSAA) ligands, where the chirality is dictated by the N-protecting group, has been shown to be effective in achieving stereocontrol. acs.org Applying this concept, this compound could serve as a chiral precursor for a new class of ligands for palladium-catalyzed C–H alkynylation, potentially leading to valuable chiral diarylmethanols. acs.org

Exploration of New Asymmetric Transformations and Reaction Scope

While tert-butanesulfinamide has been a workhorse in asymmetric synthesis, the unique steric bulk of the adamantyl group in this compound could unlock new reactivity and expand the scope of sulfinamide-mediated transformations.

Future investigations will likely explore the application of this reagent in a wider range of asymmetric reactions beyond the typical additions to imines. For example, its utility in the synthesis of chiral amines, aza-analogues of sulfoxides (chiral sulfimides), and other sulfur-containing chiral building blocks warrants exploration. nih.gov The stereospecific oxygen-selective alkylation of enantioenriched sulfinamides to produce chiral sulfinimidate esters, followed by reaction with Grignard reagents, is a recently developed method that could be extended to adamantane-derived sulfinamides to access novel chiral sulfimides. nih.gov

The development of methods for the synthesis of chiral sulfoxides and sulfinamides from β-sulfinyl esters under transition metal catalysis presents another avenue for research. mdpi.com this compound-derived reagents could be employed in copper-catalyzed electrophilic amination of sulfenate anions to generate a variety of sulfinamides with high enantiopurity. mdpi.com

Moreover, the application of adamantane sulfinamides in palladium-catalyzed reactions is an area ripe for exploration. For instance, a palladium-catalyzed synthesis of sulfinamides from aryl and alkenyl (pseudo)halides and N-sulfinylamines has been reported to have broad generality and high functional group tolerance. organic-chemistry.org Employing a chiral adamantane-based N-sulfinylamine in such reactions could provide a direct route to enantioenriched aryl and alkenyl sulfinamides.

The following table illustrates the potential scope of asymmetric transformations that could be explored with this compound based on advancements with other sulfinamides.

Asymmetric TransformationPotential Application of this compoundAnticipated Advantage
Addition to Imines Synthesis of chiral amines and amino acids.The bulky adamantyl group may offer superior facial discrimination, leading to higher diastereoselectivity.
Synthesis of Chiral Sulfimides O-alkylation followed by nucleophilic addition.Access to novel, sterically hindered chiral sulfimides as potential ligands or bioactive molecules.
Electrophilic Amination Copper-catalyzed synthesis of sulfinamides.The adamantane moiety could influence the stereochemical outcome, providing access to a diverse range of chiral sulfinamides.
Palladium-Catalyzed Cross-Coupling Synthesis of enantioenriched aryl and alkenyl sulfinamides.Potential for high functional group tolerance and direct access to valuable chiral building blocks.

Integration with Sustainable and Green Chemistry Methodologies

The principles of green chemistry are increasingly influencing the design of synthetic routes. Future research on this compound will undoubtedly focus on developing more sustainable and environmentally benign processes for its synthesis and application.

Flow Chemistry: Continuous flow synthesis offers several advantages over traditional batch processes, including improved safety, better heat and mass transfer, and the potential for automation and scalability. nih.gov The synthesis of chiral APIs and their intermediates using flow chemistry is a rapidly growing field. nih.gov Future work could involve developing a continuous flow process for the synthesis of this compound itself, as well as its application in asymmetric catalysis in a flow reactor. This would not only make the synthesis more efficient but also safer, particularly if hazardous reagents or intermediates are involved.

Catalyst Development: The development of more efficient and recyclable catalysts is a cornerstone of green chemistry. Research in this area could focus on several aspects:

Heterogeneous Catalysts: Immobilizing an adamantane sulfinamide-based chiral catalyst on a solid support would facilitate its separation from the reaction mixture and allow for its reuse, reducing waste and cost.

Organocatalysis: Exploring the use of this compound or its derivatives as organocatalysts could eliminate the need for transition metals, which are often toxic and expensive.

Phase-Transfer Catalysis (PTC): PTC is an effective technique for carrying out reactions between reactants in immiscible phases, often reducing the need for organic solvents. mdpi.com Designing adamantane sulfinamide-based phase-transfer catalysts could enhance the efficiency and greenness of various synthetic transformations. mdpi.com

The following table summarizes potential green chemistry approaches for the synthesis and use of this compound.

Green Chemistry ApproachSpecific ApplicationPotential Benefits
Flow Chemistry Synthesis of this compound and its use in asymmetric reactions.Improved safety, scalability, and efficiency; reduced reaction times and waste. nih.gov
Heterogeneous Catalysis Immobilization of an adamantane sulfinamide ligand on a solid support.Catalyst recyclability, simplified product purification, reduced metal contamination in the final product.
Organocatalysis Use of this compound derivatives as metal-free catalysts.Avoidance of toxic and expensive transition metals, milder reaction conditions.
Phase-Transfer Catalysis Development of adamantane sulfinamide-based phase-transfer catalysts.Reduced use of organic solvents, enhanced reaction rates, and improved process efficiency. mdpi.com

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N,N-diethyladamantane-1-sulfinamide, and how can reaction efficiency be quantified?

  • Methodological Answer : The synthesis typically involves sulfinylation of the adamantane backbone followed by N,N-diethylation. Reaction efficiency can be monitored via thin-layer chromatography (TLC) to track intermediates and high-performance liquid chromatography–mass spectrometry (HPLC−MS/MS) to confirm product purity. For example, sulfonamide synthesis protocols often use tert-butyl sulfinyl chloride as a key reagent, with reaction progress quantified by comparing retention times (tR) and molecular ion peaks in mass spectrometry . Adjusting reaction temperature (e.g., 0–25°C) and solvent polarity (e.g., DMA or acetonitrile) can optimize yield.

Q. What analytical techniques are essential for characterizing the purity and structural integrity of this compound?

  • Methodological Answer : Nuclear magnetic resonance (1H-NMR, 13C-NMR) is critical for confirming the adamantane sulfinamide structure, particularly the sulfinyl group’s stereochemistry. Gas chromatography (GC) with flame ionization detection (FID) can assess purity (>99%), as described in USP standards for analogous sulfonamides . HPLC−MS/MS is recommended for detecting trace impurities, with reference to fragmentation patterns in supplemental data from sulfonamide studies .

Q. What are the recommended storage conditions to prevent degradation of this compound?

  • Methodological Answer : Store under inert atmosphere (argon or nitrogen) at 2–8°C in amber glass vials to minimize photodegradation. Stability testing under accelerated conditions (e.g., 40°C/75% relative humidity for 4 weeks) can predict shelf life. Monitor degradation via periodic HPLC analysis, comparing peak area reductions against a freshly prepared standard .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for adamantane sulfinamides?

  • Methodological Answer : Discrepancies in bioactivity (e.g., antimicrobial vs. no activity) may arise from differences in assay conditions (pH, solvent, cell lines). Replicate studies using standardized protocols, such as broth microdilution for MIC determination, and validate results with orthogonal assays (e.g., time-kill curves). Cross-reference with structurally similar compounds (e.g., pesticidal sulfonamides ) to identify structure-activity relationships (SARs). Contradictory data should be analyzed via multivariate regression to isolate confounding variables .

Q. What computational strategies are effective in predicting the ADMET properties of this compound?

  • Methodological Answer : Use density functional theory (DFT) to model the sulfinamide’s electronic properties and molecular docking to simulate interactions with biological targets (e.g., cytochrome P450 enzymes). ADMET prediction tools like SwissADME can estimate logP (lipophilicity) and blood-brain barrier permeability. Validate in silico results with in vitro assays, such as Caco-2 cell monolayers for absorption studies .

Q. How should researchers design experiments to evaluate the photostability of this compound under varying light conditions?

  • Methodological Answer : Expose the compound to UV-Vis light (e.g., 320–400 nm) in a photoreactor and sample at intervals (0, 6, 12, 24 hours). Analyze degradation products via LC-MS and quantify using external calibration curves. Compare degradation kinetics under aerobic vs. anaerobic conditions to assess oxidative pathways. Reference safety data sheets (SDS) for hazard mitigation during light exposure tests .

Q. What strategies mitigate batch-to-batch variability in large-scale synthesis of adamantane sulfinamides?

  • Methodological Answer : Implement process analytical technology (PAT), such as in-line Fourier-transform infrared (FTIR) spectroscopy, to monitor reaction intermediates in real time. Use design of experiments (DoE) to optimize critical parameters (e.g., catalyst loading, mixing speed). Statistical process control (SPC) charts can track purity and yield across batches, with out-of-spec results triggering root-cause analysis .

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